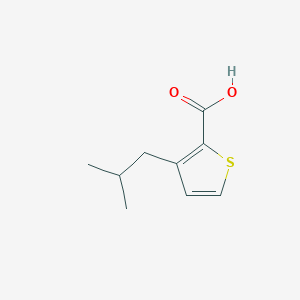
1-(3-Ethyl-4-(trifluoromethyl)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethyl-4-(trifluoromethyl)phenyl)hydrazine is an organic compound characterized by the presence of an ethyl group and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethyl-4-(trifluoromethyl)phenyl)hydrazine typically involves the following steps:
Starting Material: The synthesis begins with 3-ethyl-4-(trifluoromethyl)nitrobenzene.
Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Hydrazine Formation: The resulting amine is then reacted with hydrazine hydrate to form the desired hydrazine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Ethyl-4-(trifluoromethyl)phenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced further to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents or nitrating agents under controlled conditions.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-(3-Ethyl-4-(trifluoromethyl)phenyl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(3-Ethyl-4-(trifluoromethyl)phenyl)hydrazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, potentially increasing its ability to cross biological membranes and interact with intracellular targets. The hydrazine moiety can form reactive intermediates that may interact with nucleophilic sites in biological molecules.
Comparación Con Compuestos Similares
- 1-(4-Trifluoromethylphenyl)hydrazine
- 4-(Trifluoromethyl)phenylhydrazine
- 1-(3-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine
Uniqueness: 1-(3-Ethyl-4-(trifluoromethyl)phenyl)hydrazine is unique due to the presence of both an ethyl group and a trifluoromethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The trifluoromethyl group is known for its electron-withdrawing properties, which can affect the compound’s stability and reactivity compared to similar compounds without this group.
Propiedades
Fórmula molecular |
C9H11F3N2 |
|---|---|
Peso molecular |
204.19 g/mol |
Nombre IUPAC |
[3-ethyl-4-(trifluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C9H11F3N2/c1-2-6-5-7(14-13)3-4-8(6)9(10,11)12/h3-5,14H,2,13H2,1H3 |
Clave InChI |
OXFVZHDMHWJSAI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)NN)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


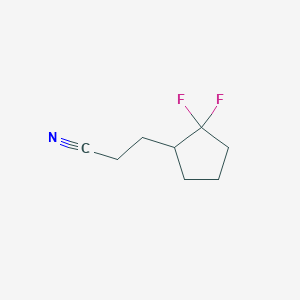
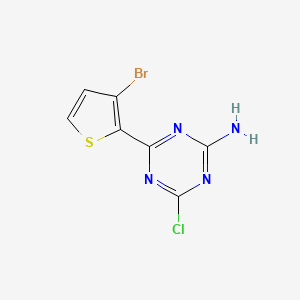
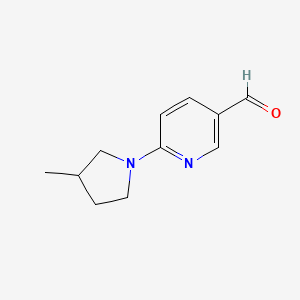
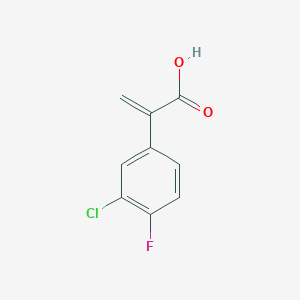

![[4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol](/img/structure/B13156580.png)
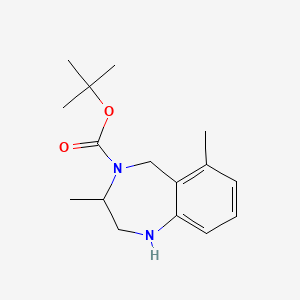

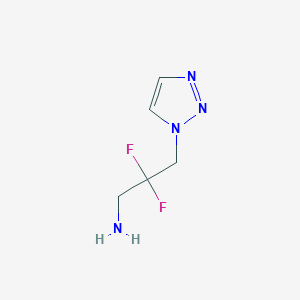


![2-(5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)ethan-1-amine](/img/structure/B13156611.png)
